N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
4-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c25-21(22-14-19-15-23-24-13-5-4-8-20(19)24)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-13,15H,14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEQNUCJDSSACO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=C4C=CC=CN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyridine core. One common approach is the [3+2] cycloaddition reaction, where a suitable dipolarophile reacts with a pyrazolopyridine precursor under specific conditions. The biphenyl moiety is then introduced through a subsequent coupling reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrazolopyridines or biphenyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures.
Biology: It has shown potential as a bioactive molecule in biological studies, interacting with various biomolecules and cellular targets.
Medicine: The compound has been investigated for its pharmacological properties, including its potential as an anti-inflammatory, analgesic, or anticancer agent.
Industry: Its unique structural features make it valuable in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism by which N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or pharmacological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The compound’s structural analogues vary in their heterocyclic cores, substituents, and linker groups. Key examples include:
*Calculated based on molecular formula. †Estimated using analogous data.
- Substitutions like sulfonamide () reduce logP, improving solubility but possibly compromising target affinity.
Biological Activity
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[1,5-a]pyridines, which are known for their diverse biological activities. The chemical structure can be represented as follows:
- IUPAC Name : this compound
- Chemical Formula : CHNO
- Molecular Weight : 341.409 g/mol
Research indicates that compounds within the pyrazolo[1,5-a]pyridine class exhibit various mechanisms of action:
- Inhibition of Kinases : The compound acts as an inhibitor of adaptor-associated kinase 1 (AAK1), which plays a crucial role in clathrin-mediated endocytosis and synaptic vesicle recycling. AAK1 is implicated in several neurodegenerative diseases and cancer pathways .
- Anticancer Activity : Pyrazolo[1,5-a]pyridines have shown promising results in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
- Enzymatic Inhibition : The compound may function as a selective protein inhibitor by targeting specific enzymes involved in cancer progression and other diseases .
Biological Activity Overview
Table 1 summarizes the biological activities associated with this compound based on recent studies.
Case Study 1: AAK1 Inhibition
In a study focused on AAK1 inhibitors, this compound demonstrated significant inhibition of AAK1 activity in vitro. This inhibition was linked to reduced endocytosis rates in neuronal cells, suggesting potential implications for neurodegenerative conditions.
Case Study 2: Anticancer Potential
Another study evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers in treated cells compared to controls. The mechanism was attributed to the activation of intrinsic apoptotic pathways.
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable bioavailability and low toxicity profiles. Ongoing studies aim to optimize its pharmacokinetic properties for better therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
